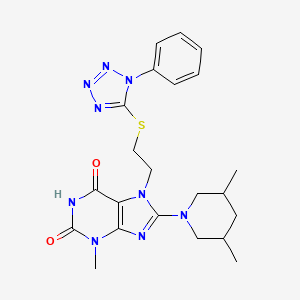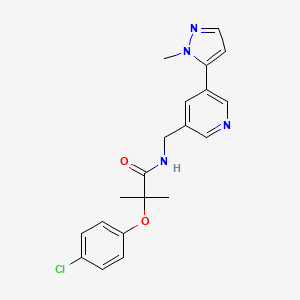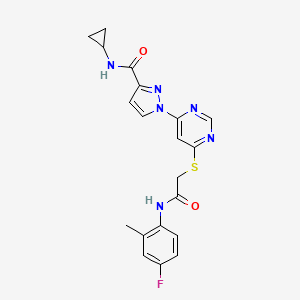![molecular formula C12H14N2O2S B2575970 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1036513-85-5](/img/structure/B2575970.png)
2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular weight of 250.32 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is attached to a benzonitrile group through a sulfonyl bridge .
Applications De Recherche Scientifique
Overview of Pyrrolidine-Based Compounds
Pyrrolidine is a five-membered nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which enables efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage due to the non-planarity of the ring—a phenomenon referred to as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive molecules with target selectivity. These compounds have been synthesized through various strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role, where different stereoisomers and spatial orientations of substituents lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins. This versatility highlights the potential of pyrrolidine scaffolds in the design of new compounds with varied biological activities (Li Petri et al., 2021).
Nitrile Hydrolysing Enzymes and Environmental Applications
Nitrile compounds, characterized by their CN group, are known for their toxicity, including hydrophobic, mutagenic, and carcinogenic properties. However, certain microbes can hydrolyze nitriles using enzymes like nitrilase, nitrile hydratase, and amidase. These enzymes are increasingly recognized for their application as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals of high economic value. Moreover, they play a significant role in environmental protection by eliminating toxic compounds. The isolation of bacteria from extreme environments, such as the Gandang Dewata mountain, has led to the discovery of strains like Rhodococcus pyridinivorans, which demonstrate potential for nitrile hydrolysis. Such bacteria can degrade nitrile compounds, including benzonitrile, into less harmful products, indicating their utility in bioremediation efforts to detoxify environments contaminated with nitrile-based pollutants (Sulistinah & Riffiani, 2018).
Safety and Hazards
Orientations Futures
Pyrrolidine derivatives, such as “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEKCAOEHWSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)
![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)
![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)
![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)